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Executive Summary

CDDD11-8 is a novel, orally bioavailable small molecule inhibitor with potent and selective
activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with
internal tandem duplication (FLT3-1TD).[1][2][3] Preclinical data strongly support its
development as a targeted therapy for hematological malignancies, particularly Acute Myeloid
Leukemia (AML) harboring FLT3-ITD mutations, and potentially for solid tumors such as Triple-
Negative Breast Cancer (TNBC).[1][4][5] This document provides a comprehensive overview of
the preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and detailed
experimental methodologies.

Mechanism of Action: Dual Inhibition of CDK9 and
FLT3-ITD

CDDD11-8 exerts its anti-neoplastic effects through the dual inhibition of two key oncogenic
drivers: CDK9 and FLT3-ITD.

o CDK®9 Inhibition: As a critical component of the positive transcription elongation factor b (P-
TEFb), CDKO plays a pivotal role in transcriptional regulation by phosphorylating the C-
terminal domain (CTD) of RNA Polymerase Il (RNAPII).[1][6] Inhibition of CDK9 by CDDD11-
8 leads to decreased phosphorylation of RNAPII at Serine 2 and Serine 5, resulting in the
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downregulation of short-lived anti-apoptotic proteins and oncoproteins essential for cancer
cell survival, such as c-MYC and MCL-1.[1][6]

e FLT3-ITD Inhibition: Mutations in the FLT3 receptor, particularly internal tandem duplications
(FLT3-ITD), are prevalent in AML and lead to constitutive activation of the receptor and its
downstream pro-survival signaling pathways.[1][2] CDDD11-8 directly inhibits the kinase
activity of FLT3-ITD, thereby blocking downstream signaling cascades including the PI3K-
AKT-mTOR and RAS-RAF-ERK pathways.[1] This is evidenced by the reduced
phosphorylation of FLT3 itself, as well as its downstream effectors STAT5, AKT, and ERK.[1]

This dual-targeting strategy offers a promising approach to overcome the resistance
mechanisms that often limit the efficacy of therapies targeting a single pathway.[1][2]

In Vitro Efficacy

CDDD11-8 has demonstrated potent anti-proliferative activity across a range of cancer cell
lines, particularly those dependent on CDK9 and FLT3-ITD signaling.

Kinase Inhibitory Activity

The inhibitory potency of CDDD11-8 against its primary targets has been quantified through
kinase assays.

Target Ki (nM)
CDK9 8
FLT3-ITD 13

Table 1: Inhibitory constants (Ki) of CDDD11-8
against CDK9 and FLT3-ITD.[1][3]

A kinome selectivity screen of 369 human kinases revealed that CDDD11-8 is highly selective
for CDK9 and FLT3, with only a few other kinases, including TRKC, NUAK1, GLK, MINK, TNIK,
and MST1, being potently inhibited.[1][7]

Anti-proliferative Activity in Cancer Cell Lines
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CDDD11-8 has shown potent growth-inhibitory effects in various leukemia and breast cancer

cell lines.
Cell Line Cancer Type Key Mutations GI50 / IC50 (M)
MV4-11 AML FLT3-ITD, MLL-AF4 <0.10
MOLM-13 AML FLT3-ITD, MLL-AF9 <0.10
PL21 AML FLT3-ITD 0.34
THP-1 AML MLL-AF9 0.46
TNBC Cell Lines TNBC Various 0.281-0.734
Patient-Derived TNBC Various 0272 -0.771

Organoids (TNBC)

Table 2: Anti-
proliferative activity of
CDDD11-8 in various
cancer cell lines and
patient-derived
organoids.[1][4]

The data indicates that cell lines harboring both FLT3-ITD and MLL fusions are particularly

sensitive to CDDD11-8.[1]

In Vivo Efficacy and Pharmacokinetics

The preclinical in vivo efficacy of CDDD11-8 was evaluated in xenograft mouse models.

Xenograft Tumor Models

Oral administration of CDDD11-8 has demonstrated robust anti-tumor activity in AML and

TNBC xenograft models.
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Dosage and
Cancer Type Xenograft Model o . Outcome
Administration

) Tumor regression and
AML MV4-11 125 mg/kg, oral, daily ) ]
improved survival

. . i Inhibition of tumor
TNBC Mammary intraductal Oral administration
growth

Table 3: In vivo
efficacy of CDDD11-8

in xenograft models.

[1]14](8]

Notably, these efficacious doses were well-tolerated with no overt signs of toxicity in the treated
animals.[4][8]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that CDDD11-8 is orally bioavailable.[1]
Following a single intravenous dose of 2 mg/kg or oral doses of 10 or 100 mg/kg, blood
samples were collected to determine pharmacokinetic parameters.[1] The blood clearance of
CDDD11-8 in mice was determined to be 3.1 L/h/kg.[1]

Signaling Pathways and Experimental Workflows
CDDD11-8 Mechanism of Action Signaling Pathway
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Caption: CDDD11-8 dual-inhibits CDK9 and FLT3-ITD signaling pathways.
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In Vivo Xenograft Experiment Workflow
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Caption: Workflow for in vivo efficacy studies of CDDD11-8.

Experimental Protocols
Kinase Inhibition Assay

e Principle: To determine the in vitro potency of CDDD11-8 against CDK9 and FLT3-ITD,
kinase assays were performed.

o Methodology:
o Serial three-fold dilutions of CDDD11-8 were prepared in 100% DMSO.[1]
o The diluted compound was further diluted in Milli-Q water.[1]

o 1 pL of each sample was incubated with 4 L of a kinase mixture containing the respective
CDK enzyme and its substrate in a standard kinase buffer (3 mM MgCl2, 50 mM HEPES-
NaOH pH 7.5).[1]

o The reaction was initiated by the addition of radiolabeled ATP.[1]

o The kinase activity was measured, and the concentration of CDDD11-8 required to inhibit
50% of the kinase activity (IC50) was determined, from which the inhibitory constant (Ki)
was calculated.[1]

Cell Proliferation Assay

e Principle: To assess the anti-proliferative effects of CDDD11-8 on various cancer cell lines.
o Methodology:
o Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

o Cells were treated with increasing concentrations of CDDD11-8 or vehicle control for a
specified period (e.g., 72 hours).

o Cell viability was assessed using a standard method such as the MTS or CellTiter-Glo
assay.
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o The concentration of CDDD11-8 that resulted in 50% growth inhibition (G150) or 50%
reduction in cell viability (IC50) was calculated from dose-response curves.

Western Blot Analysis

e Principle: To investigate the effect of CDDD11-8 on the phosphorylation status and
expression levels of key proteins in the CDK9 and FLT3 signaling pathways.

o Methodology:

o Leukemia cell lines (e.g., MV4-11, MOLM-13) were incubated with increasing
concentrations of CDDD11-8 for 24 hours.[1]

o Cell lysates were prepared, and protein concentrations were determined.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane was blocked and then incubated with primary antibodies against target
proteins such as p-RNAP Il (Ser2 and Ser5), p-FLT3, p-STAT5, p-AKT, p-ERK, c-MYC,
and MCL-1.[1]

o After washing, the membrane was incubated with a corresponding secondary antibody.

o Protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

In Vivo Xenograft Studies

e Principle: To evaluate the anti-tumor efficacy and tolerability of orally administered CDDD11-
8 in a living organism.

e Methodology:
o Female BALB/c nude mice (6-8 weeks old) were used for the study.[1]

o MV4-11 human AML cells were subcutaneously injected into the flanks of the mice.
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o When tumors reached a palpable size, mice were randomized into treatment and control
groups.

o CDDD11-8 was administered orally, daily, at doses of 75 or 125 mg/kg.[9] The vehicle
control was administered to the control group.

o Tumor volume and body weight were measured regularly throughout the study.

o At the end of the study, tumors were excised and weighed, and tissues may be collected
for further analysis.

o All animal experiments were conducted in accordance with approved ethical guidelines.[1]

Conclusion

CDDD11-8 is a promising preclinical candidate with a well-defined dual mechanism of action
against CDK9 and FLT3-ITD. Its potent in vitro anti-proliferative activity, coupled with significant
in vivo efficacy and oral bioavailability, strongly supports its continued development as a novel
targeted therapy for AML and potentially other malignancies. Further clinical investigation is
warranted to translate these encouraging preclinical findings into patient benefit.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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